molecular formula C4H11N5O3 B1458301 Nitric acid;2-(propan-2-ylideneamino)guanidine CAS No. 855890-74-3

Nitric acid;2-(propan-2-ylideneamino)guanidine

Cat. No.: B1458301
CAS No.: 855890-74-3
M. Wt: 177.16 g/mol
InChI Key: SVBOBJSDADEHTP-UHFFFAOYSA-N
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Description

Nitric acid;2-(propan-2-ylideneamino)guanidine is a compound that belongs to the class of guanidines Guanidines are known for their presence in various natural products, biochemical processes, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitric acid;2-(propan-2-ylideneamino)guanidine can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloyl-guanidines . The reaction is carried out under mild conditions and provides high yields of the desired product. Acetonitrile is often used as the solvent, and the reaction is typically performed at room temperature .

Industrial Production Methods: Industrial production of this compound may involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of N,N′-disubstituted guanidines . The process is efficient and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Nitric acid;2-(propan-2-ylideneamino)guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the guanidine functionality, which is known for its high reactivity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include thioureas, carbodiimides, and metal salts . The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure. Solvents like acetonitrile and ethanol are commonly used.

Major Products Formed: The major products formed from the reactions of this compound include various substituted guanidines and heterocycles

Mechanism of Action

The mechanism of action of nitric acid;2-(propan-2-ylideneamino)guanidine involves its ability to form hydrogen bonds and interact with various molecular targets. The guanidine functionality allows it to act as a strong Brønsted base, facilitating various chemical transformations . The compound can interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to nitric acid;2-(propan-2-ylideneamino)guanidine include other guanidines such as N,N′-disubstituted guanidines and N-phthaloyl-guanidines . These compounds share similar chemical properties and reactivity.

Uniqueness: What sets this compound apart from other guanidines is its specific structure and the presence of the nitric acid moiety.

Properties

IUPAC Name

nitric acid;2-(propan-2-ylideneamino)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4.HNO3/c1-3(2)7-8-4(5)6;2-1(3)4/h1-2H3,(H4,5,6,8);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBOBJSDADEHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)N)C.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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